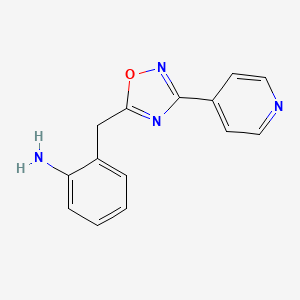
4,6-Dichloro-2-(difluoromethyl)quinoline
Overview
Description
4,6-Dichloro-2-(difluoromethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis of Gem-Difluorinated Fused Quinolines
4,6-Dichloro-2-(difluoromethyl)quinoline has been instrumental in the synthesis of gem-difluorinated fused quinolines. Researchers have developed a method for visible light-mediated cascade radical cyclization, combining functionalized difluoromethyl chlorides and alkenes to produce these quinolines. This method has expanded the applications of chlorodifluoroacetic acid as a gem-difluoromethylenated building block, particularly in the synthesis of gem-difluorinated fused heterocyclic rings, which are otherwise challenging to access with existing methods (Xiao et al., 2016).
Binding Properties Towards Metal Cations
Novel macrocycles incorporating the quinoline moiety, such as those derived from 4,6-dichloroquinolines, have been synthesized and their binding properties with metal cations studied. These macrocycles show potential as selective fluorescent and colorimetric chemosensors for specific metal ions, like Cu(II), indicating their applicability in chemical sensing technologies (Abel et al., 2016).
Photovoltaic and Optical Properties
Research on 4,6-dichloro-2-(difluoromethyl)quinoline derivatives has revealed their significant potential in photovoltaic applications. Studies have shown that films of these derivatives exhibit rectification behavior and photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Their conduction mechanisms and diode parameters have been thoroughly investigated, demonstrating their applicability in the field of solar energy and electronic devices (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives, including those based on 4,6-dichloro-2-(difluoromethyl)quinoline, have shown effectiveness as corrosion inhibitors. These compounds, when applied to mild steel surfaces in corrosive environments, have been observed to inhibit corrosion through adsorption, following the Langmuir adsorption model. This property makes them valuable in industrial applications where metal preservation is crucial (Lgaz et al., 2017).
Fluorescent Labeling Applications
A derivative of 4,6-dichloro-2-(difluoromethyl)quinoline, specifically 8-(4,6-Dichloro-1,3,5-triazinylamino)quinoline, has been synthesized for fluorescent labeling of phenol. This compound exhibits significant potential in spectrofluorimetric analysis, especially in determining phenol concentrations in industrial wastewater, demonstrating its utility in environmental monitoring (Su et al., 2001).
properties
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHMPBUGHNCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(difluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




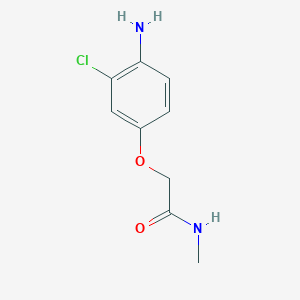
amine](/img/structure/B1445062.png)
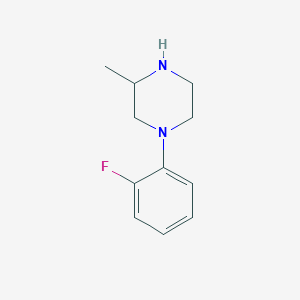
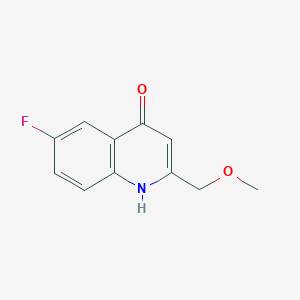

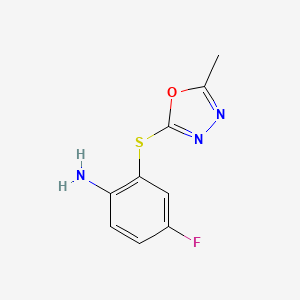
![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)
![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)


![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)

